molecular formula C20H21N3O2S B2801459 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1206997-75-2

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2801459
CAS No.: 1206997-75-2
M. Wt: 367.47
InChI Key: ZWPXIOGEQOFAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Scientific Research Applications

2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting benzylamine with 4-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent such as ammonium acetate to form the imidazole ring.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as thiourea, under basic conditions to introduce the thioether group at the 2-position of the imidazole ring.

    Acetamide Formation: Finally, the thioether intermediate is reacted with N-methylacetamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, aryl halides, nucleophiles like sodium hydride.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-(4-methoxyphenyl)-1H-imidazole: Lacks the thioether and acetamide groups.

    2-(1-Benzyl-1H-imidazol-2-yl)thioacetamide: Lacks the 4-methoxyphenyl group.

    N-Methyl-2-(1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)acetamide: Lacks the thioether group.

Uniqueness

2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to the presence of both the thioether and acetamide groups, which can confer distinct chemical and biological properties. These functional groups can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-21-19(24)14-26-20-22-12-18(16-8-10-17(25-2)11-9-16)23(20)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPXIOGEQOFAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.